(2,4-Dimethoxy-phenyl)-acetyl chloride chemical properties
(2,4-Dimethoxy-phenyl)-acetyl chloride chemical properties
An In-depth Technical Guide to (2,4-Dimethoxy-phenyl)-acetyl chloride: Properties, Synthesis, and Applications
Abstract
(2,4-Dimethoxy-phenyl)-acetyl chloride is a highly reactive acyl chloride derivative that serves as a pivotal intermediate in synthetic organic chemistry. Its bifunctional nature, combining the reactivity of an acyl chloride with the electron-rich dimethoxy-substituted phenyl ring, makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. It places a particular emphasis on its applications in medicinal chemistry and drug development, where it is instrumental in the construction of key heterocyclic scaffolds, most notably isoquinoline alkaloids. Detailed protocols, mechanistic insights, and safety considerations are presented to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.
Introduction
In the landscape of pharmaceutical development, the strategic synthesis of complex organic molecules is paramount. Intermediates and building blocks that offer both versatility and specific reactivity are of immense value. (2,4-Dimethoxy-phenyl)-acetyl chloride, a derivative of 2,4-dimethoxyphenylacetic acid, is one such reagent. The presence of two electron-donating methoxy groups on the aromatic ring activates it towards certain reactions and influences the biological activity of its downstream products. The highly electrophilic acyl chloride moiety provides a reactive handle for a wide array of chemical transformations, including acylation and amidation reactions.
This guide delves into the core chemical characteristics of (2,4-Dimethoxy-phenyl)-acetyl chloride. It explores its synthesis from its corresponding carboxylic acid, details its characteristic reactivity patterns, and highlights its utility in the synthesis of pharmacologically relevant compounds. The discussion is grounded in established chemical principles and supported by practical, field-proven insights to ensure both scientific integrity and applicability.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's physical and chemical properties is fundamental to its effective use in a laboratory setting. While specific experimental data for the 2,4-isomer can be limited, properties can be reliably inferred from closely related isomers and general chemical principles.
Nomenclature and Structure:
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IUPAC Name: 2-(2,4-dimethoxyphenyl)acetyl chloride
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Synonyms: 2,4-Dimethoxybenzeneacetyl chloride
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Molecular Formula: C₁₀H₁₁ClO₃
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Molecular Weight: 214.65 g/mol
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CAS Number: While a specific CAS number for this isomer is not prominently available, the parent acid, 2,4-Dimethoxyphenylacetic acid, is well-documented (CAS No. 90536-66-6).[1]
Structural Representation:

Physicochemical Data:
The following table summarizes key physicochemical properties. Data for closely related isomers, (2,5-Dimethoxyphenyl)acetyl chloride and (3,4-Dimethoxyphenyl)acetyl chloride, are included for comparison and estimation.
| Property | Value (Estimated for 2,4-isomer) | Data for Related Isomers | Reference |
| Physical State | Liquid or low-melting solid | Liquid (2,5-isomer); Solid (3,4-isomer) | |
| Boiling Point | ~118-120 °C at low pressure (~0.8 mmHg) | 118 °C/0.8 mmHg (2,5-isomer); 118-119 °C/0.2 mmHg (3,4-isomer) | |
| Melting Point | N/A (likely low) | 40-43 °C (3,4-isomer) | |
| Density | ~1.23 g/mL at 25 °C | 1.227 g/mL (2,5-isomer); 1.245 g/mL (3,4-isomer) | |
| Refractive Index | ~1.54 | n20/D 1.5385 (2,5-isomer); n20/D 1.5489 (3,4-isomer) |
Synthesis and Purification
The most common and efficient method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this transformation due to its reliability and the convenient removal of byproducts (SO₂ and HCl) as gases.[2][3]
Synthesis Causality
The choice of thionyl chloride is strategic. The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of an intermediate and the expulsion of sulfur dioxide and a chloride ion, which then attacks the carbonyl carbon to yield the final product. The gaseous nature of the byproducts drives the reaction to completion according to Le Châtelier's principle, simplifying purification.[4] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[5]
Experimental Protocol: Synthesis of (2,4-Dimethoxy-phenyl)-acetyl chloride
This protocol is adapted from a standard procedure for a closely related analogue.[6]
Materials:
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2,4-Dimethoxyphenylacetic acid
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Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM) or toluene
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N,N-dimethylformamide (DMF, catalytic)
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Round-bottom flask with a reflux condenser and drying tube
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Magnetic stirrer and heating mantle
Procedure:
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Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,4-Dimethoxyphenylacetic acid (1.0 eq) in anhydrous DCM (approx. 1 mL per gram of acid).
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Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension with stirring.
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Thionyl Chloride Addition: Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gas.
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Reaction: After the initial gas evolution subsides, equip the flask with a reflux condenser (with a drying tube) and heat the mixture to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting carboxylic acid.
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Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess thionyl chloride are carefully removed under reduced pressure (rotary evaporation). The crude (2,4-Dimethoxy-phenyl)-acetyl chloride residue can be purified by vacuum distillation to yield a colorless to pale yellow liquid or solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (2,4-Dimethoxy-phenyl)-acetyl chloride.
Chemical Reactivity and Mechanistic Insights
The reactivity of (2,4-Dimethoxy-phenyl)-acetyl chloride is dominated by the electrophilic nature of the acyl chloride functional group. It readily reacts with nucleophiles, leading to the substitution of the chloride ion.
Friedel-Crafts Acylation
A cornerstone reaction involving acyl chlorides is the Friedel-Crafts acylation, an electrophilic aromatic substitution that attaches an acyl group to an aromatic ring.[7][8] This reaction typically requires a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), which coordinates to the carbonyl oxygen and the chlorine atom, facilitating the formation of a highly electrophilic acylium ion.[9][10]
The acylium ion is resonance-stabilized and serves as the active electrophile that is attacked by the pi-electrons of another aromatic ring. Unlike Friedel-Crafts alkylation, the acylation reaction has the significant advantage of not being prone to carbocation rearrangements.[10] Furthermore, the product ketone is deactivated towards further substitution, preventing polyacylation.[11]
Friedel-Crafts Acylation Mechanism
Caption: General mechanism of Friedel-Crafts Acylation.
Amide Bond Formation
(2,4-Dimethoxy-phenyl)-acetyl chloride reacts readily with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Applications in Drug Discovery and Development
The dimethoxyphenylacetyl scaffold is a common feature in a variety of bioactive molecules, particularly in the class of isoquinoline alkaloids.
Synthesis of Isoquinoline Alkaloids
(2,4-Dimethoxy-phenyl)-acetyl chloride and its parent acid are crucial precursors in the synthesis of isoquinoline alkaloids like papaverine, a potent vasodilator.[12] The synthesis often involves the formation of an amide by reacting the acetyl chloride (or a derivative of the acid) with a phenethylamine. This amide intermediate then undergoes a cyclization reaction, known as the Bischler-Napieralski reaction, to form a dihydroisoquinoline ring system.[12][13] Subsequent oxidation or reduction yields the final alkaloid.
Bischler-Napieralski Reaction Pathway
The Bischler-Napieralski reaction is a key transformation where the amide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to induce an intramolecular electrophilic aromatic substitution, forming the heterocyclic ring.[13]
Caption: Synthetic pathway towards an isoquinoline core.
Safety, Handling, and Storage
Acyl chlorides are hazardous reagents that demand strict safety protocols. (2,4-Dimethoxy-phenyl)-acetyl chloride is expected to share the hazards of its class, being highly corrosive and reactive towards water.[14]
Hazard Summary
The following table summarizes the expected hazards based on data for analogous compounds.[14][15]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements (H-Codes) |
| Corrosion | corrosive | Danger | H314: Causes severe skin burns and eye damage. |
| Reactivity | N/A | N/A | Reacts violently with water. May be corrosive to metals (H290). |
| Irritation | exclamation mark | Warning | May cause respiratory irritation (H335). |
Handling and PPE
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Engineering Controls: Always handle (2,4-Dimethoxy-phenyl)-acetyl chloride in a certified chemical fume hood to avoid inhalation of corrosive vapors.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and tightly fitting safety goggles along with a face shield.[16]
-
Handling: Avoid all contact with skin and eyes. Do not breathe vapors. The compound is a lachrymator, meaning it will cause tears.[14] It is moisture-sensitive and should be handled under an inert atmosphere.
Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials. The container should be kept under an inert gas like nitrogen or argon to prevent hydrolysis from atmospheric moisture.
-
Incompatibilities: Keep away from water, alcohols, amines, strong bases, and strong oxidizing agents.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
(2,4-Dimethoxy-phenyl)-acetyl chloride is a potent and versatile chemical reagent with significant utility for synthetic chemists, particularly those in the pharmaceutical industry. Its well-defined reactivity, primarily as an acylating agent in Friedel-Crafts and amidation reactions, allows for the efficient construction of complex molecular frameworks. Its role as a key precursor in the synthesis of isoquinoline alkaloids underscores its importance in drug discovery. However, its hazardous and reactive nature necessitates careful handling and adherence to stringent safety protocols. This guide provides the foundational knowledge required for the safe and effective application of this valuable synthetic building block.
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